
N1-(3-fluoro-4-methylphenyl)-N2-isopropyloxalamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Molecular Structure Analysis
The molecular structure of a compound can often be predicted based on its formula, but without specific information on “N1-(3-fluoro-4-methylphenyl)-N2-isopropyloxalamide”, it’s difficult to provide an accurate analysis .Physical And Chemical Properties Analysis
Physical and chemical properties such as molecular weight, solubility, melting point, etc., can often be predicted based on the compound’s structure .科学的研究の応用
Radiotracer Development for Imaging
One significant application of compounds related to N1-(3-fluoro-4-methylphenyl)-N2-isopropyloxalamide is in the development of radiotracers for diagnostic imaging. For instance, a study on 11C-CS1P1, a radiotracer targeting sphingosine-1-phosphate receptor 1 (S1PR1), demonstrates its potential for evaluating inflammation in human clinical populations through PET imaging. The tracer was shown to be safe for human use, providing valuable dosimetry data and showing promise for repeated measures in clinical evaluations. Brain uptake of the tracer correlated well with known target topography, indicating its utility in studying diseases like multiple sclerosis where S1PR1 is implicated (Brier et al., 2022).
Anticancer Activity
Another research area focuses on the anticancer activity of compounds similar to this compound. For example, the efficacy and safety of S-1, an oral fluoropyrimidine derivative, were investigated in patients with advanced biliary tract cancer. The study demonstrated that S-1 exhibits definite antitumor activity and is well tolerated in this patient population, suggesting its potential as a viable treatment option for advanced biliary tract cancer (Ueno et al., 2004).
Neurological Applications
Compounds with a chemical profile similar to this compound have also been studied for their neurological applications. For example, the utility of 123I-FP-CIT dopamine transporter single photon emission computed tomography (DAT SPECT) and 123I-metaiodobenzylguanidine (MIBG) myocardial scintigraphy was compared in differentiating dementia with Lewy bodies from Alzheimer’s disease. This study underscores the potential of using such compounds in diagnostic imaging to distinguish between various forms of dementia, offering insights into disease mechanisms and aiding in the development of targeted treatments (Shimizu et al., 2015).
Drug Metabolism and Disposition Studies
Furthermore, research on the disposition and metabolism of compounds like SB-649868, which has similarities to this compound, provides insights into the pharmacokinetics and safety profile of new drugs. Such studies are crucial for understanding how drugs are processed in the body and for identifying potential safety issues before they are approved for clinical use (Renzulli et al., 2011).
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
N-(3-fluoro-4-methylphenyl)-N'-propan-2-yloxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15FN2O2/c1-7(2)14-11(16)12(17)15-9-5-4-8(3)10(13)6-9/h4-7H,1-3H3,(H,14,16)(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBHXICSFSLHMRY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C(=O)NC(C)C)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

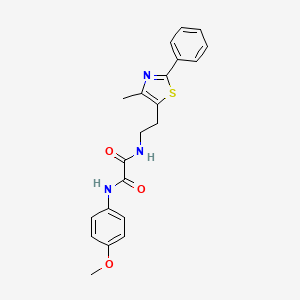


![N-[2-(Prop-2-enoylamino)ethyl]-1-(trifluoromethyl)cyclohexane-1-carboxamide](/img/structure/B2779927.png)
![N-(4-chlorobenzyl)-2-(7,9-dimethyl-4-oxopyrido[3',2':4,5]thieno[3,2-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2779928.png)
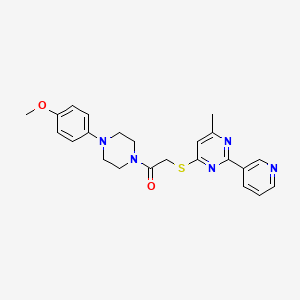
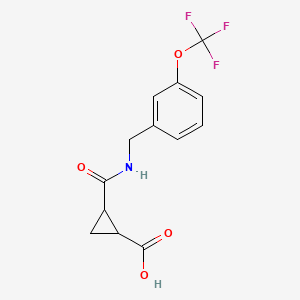
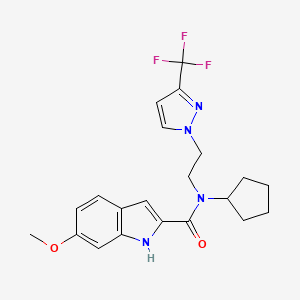
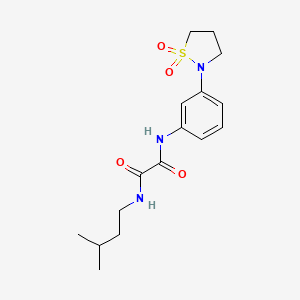
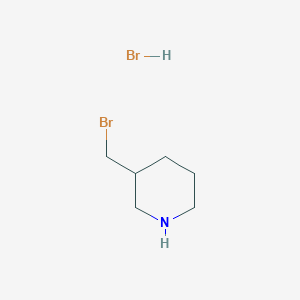
![2-[3-(Difluoromethyl)-5-methylpyrazol-1-yl]benzoic acid](/img/structure/B2779937.png)
![N-(2-(dimethylamino)pyrimidin-5-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2779938.png)

![2-Ethyl-5-((3-methylpiperidin-1-yl)(4-nitrophenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2779940.png)